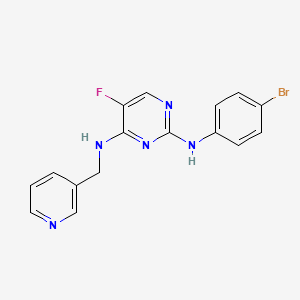

![molecular formula C11H15N3O B2625005 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine CAS No. 85102-38-1](/img/structure/B2625005.png)

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

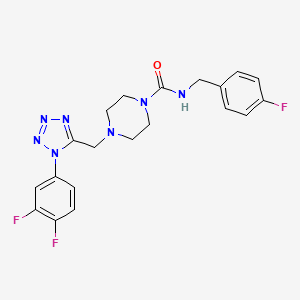

“4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” is a chemical compound with the molecular formula C11H15N3O . It’s related to 4-Prop-2-yn-1-ylmorpholine and has a similar structure .

Synthesis Analysis

The synthesis of “4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” can be achieved from 4-(1H-IMIDAZOL-2-YLMETHYL)-MORPHOLINE and 3-Bromopropyne . This process involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of “4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” can be analyzed using 1H-NMR . The structure includes a prop-2-yn-1-yl group attached to an imidazole ring, which is further connected to a morpholine ring via a methylene bridge .Chemical Reactions Analysis

The compound can participate in Sonogashira cross-coupling reactions . It’s also a useful synthon in these reactions .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 355.3±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . Its pKa is predicted to be 6.85±0.31 .Applications De Recherche Scientifique

Sonogashira Cross-Coupling Reactions

The title compound serves as a valuable synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This reaction allows for the efficient construction of carbon-carbon bonds, making it useful in organic synthesis.

Imidoylative Cycloaddition

Prop-2-yn-1-ones can undergo palladium-catalyzed concerted [4 + 1] imidoylative cycloaddition reactions. The transformation leads to the formation of 2-amino-4-cyanofurans, which exhibit diverse applications . This reaction mechanism provides a versatile route to heterocyclic compounds.

Nitrification Inhibition in Agriculture

4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) demonstrates superior nitrification inhibitory properties. Studies have shown its effectiveness in controlling nitrification processes in soil, making it a potential tool for sustainable agriculture . By slowing down nitrification, MPT helps manage nitrogen availability in the soil.

Antifungal Activity

The synthesized 1,2,3-triazoles containing prop-2-yn-1-yl groups have been evaluated for antifungal activity. Specifically, they were tested against Candida albicans and Rhizopus oryzae strains. These compounds show promise as potential antifungal agents .

Chemical Synthesis and Drug Development

The unique structural features of 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide make it an interesting candidate for chemical synthesis. Researchers explore its potential as a building block for designing novel compounds, including pharmaceuticals . Its versatility opens up avenues for drug development.

Propriétés

IUPAC Name |

4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWUGIBQOYBFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene](/img/structure/B2624930.png)

![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)

![5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine](/img/structure/B2624944.png)